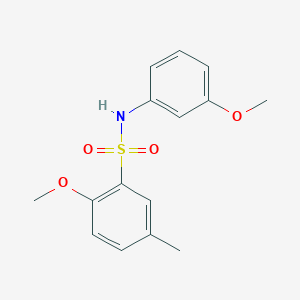
2-methoxy-N-(3-methoxyphenyl)-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(3-methoxyphenyl)-5-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 2-methoxy-N-(3-methoxyphenyl)-5-methylbenzenesulfonamide is not fully understood. However, it has been suggested that it exerts its antitumor activity by inhibiting the activity of carbonic anhydrase IX, an enzyme that is overexpressed in various types of cancer. It has also been reported to inhibit the activity of matrix metalloproteinases, enzymes that play a crucial role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
2-methoxy-N-(3-methoxyphenyl)-5-methylbenzenesulfonamide has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. Furthermore, it has been found to have antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methoxy-N-(3-methoxyphenyl)-5-methylbenzenesulfonamide in lab experiments is its potential therapeutic applications. It has been found to exhibit various activities that make it a promising lead compound for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are various future directions for the research on 2-methoxy-N-(3-methoxyphenyl)-5-methylbenzenesulfonamide. One potential direction is the development of new derivatives of this compound with improved pharmacological properties. Another direction is the investigation of its potential applications in the treatment of other diseases, such as diabetes and cardiovascular diseases. Furthermore, the elucidation of its exact mechanism of action could lead to the development of more effective drugs targeting various diseases.
Synthesemethoden
The synthesis of 2-methoxy-N-(3-methoxyphenyl)-5-methylbenzenesulfonamide can be achieved through various methods. One of the most common methods involves the reaction of 3-methoxyaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-(3-methoxyphenyl)-5-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In particular, it has shown promising results in the treatment of breast cancer and prostate cancer. Furthermore, it has been found to have potential as a lead compound for the development of new drugs targeting various diseases.
Eigenschaften
IUPAC Name |
2-methoxy-N-(3-methoxyphenyl)-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-11-7-8-14(20-3)15(9-11)21(17,18)16-12-5-4-6-13(10-12)19-2/h4-10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJAZKIUNSOLTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(3-methoxyphenyl)-5-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B5800818.png)
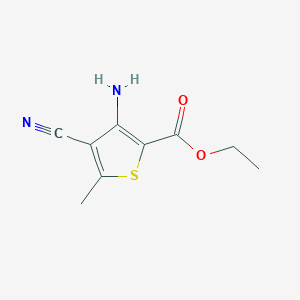

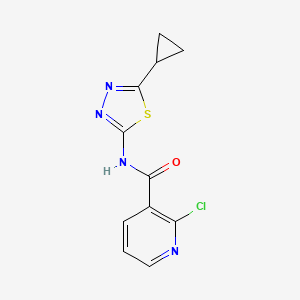
![N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide](/img/structure/B5800836.png)


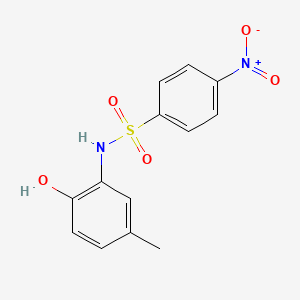
![4-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800858.png)
![3-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5800873.png)
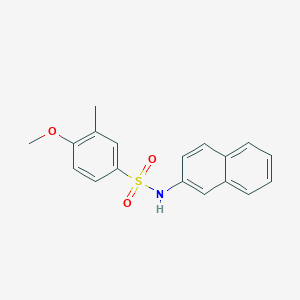
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5800905.png)